![molecular formula C12H22O2 B130372 (-)-(1R,2R,5S)-Neomenthyl acetate CAS No. 146502-80-9](/img/structure/B130372.png)
(-)-(1R,2R,5S)-Neomenthyl acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification of Neomenthol: The primary method for synthesizing (-)-(1R,2R,5S)-Neomenthyl acetate involves the esterification of neomenthol with acetic acid. This reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid[][2].
Industrial Production: Industrially, the compound can be produced by reacting neomenthol with acetic anhydride in the presence of a catalyst. This method is preferred for large-scale production due to its efficiency and higher yield[][2].
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to neomenthol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this compound.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces neomenthol.
Substitution: Produces various substituted cyclohexyl derivatives.
Scientific Research Applications
Biological Activities
Neomenthyl acetate exhibits several biological activities that enhance its utility:
- Insecticidal Activity : Research indicates that neomenthyl acetate possesses insecticidal properties, making it a candidate for use in agricultural pest control.
- Flavoring Agent : It is widely utilized in the food and beverage industry due to its pleasant aroma and flavor profile, often used as a key component in the production of menthol .
- Fragrance Applications : The compound is also employed in the fragrance industry for its aromatic qualities, contributing to the scent formulations of various products .
Flavor and Fragrance Industry
Neomenthyl acetate is a significant ingredient in flavoring agents and perfumes. Its pleasant minty aroma makes it suitable for:
- Food Products : Used in confectionery, beverages, and culinary applications.
- Cosmetics and Personal Care : Incorporated into lotions, creams, and other cosmetic products for scent enhancement.
Agricultural Uses
The insecticidal properties of neomenthyl acetate have prompted its investigation as a natural pesticide. Its effectiveness against certain pests could provide an environmentally friendly alternative to synthetic pesticides.
- Flavor Compound Analysis : A study highlighted the enantiomeric analysis of flavor compounds where neomenthyl acetate was shown to maintain significant peak areas even at low concentrations, indicating its potency as a flavoring agent .
- Insect Repellent Studies : Research on the fumigant activity of neomenthyl acetate demonstrated effective repellent properties against specific insect species, supporting its potential use in pest management strategies .
Mechanism of Action
The mechanism of action of (-)-(1R,2R,5S)-Neomenthyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
Menthyl acetate: Similar in structure but differs in the stereochemistry of the cyclohexyl ring.
Neoisomenthyl acetate: Another stereoisomer with different biological and chemical properties.
Neoiso-pulegol acetate: Similar in structure but with a different functional group arrangement.
Uniqueness
(-)-(1R,2R,5S)-Neomenthyl acetate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties, making it valuable in various applications .
Biological Activity
(-)-(1R,2R,5S)-Neomenthyl acetate is a monoterpenoid compound primarily derived from various mint species, including Minthostachys mollis and Mentha arvensis. With a molecular formula of CHO and a molecular weight of approximately 198.3 g/mol, its unique stereochemistry contributes to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves the esterification of neomenthol with acetic acid or acetic anhydride. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to facilitate the reaction. This method is favored for both laboratory-scale and industrial production due to its efficiency and high yield.
Chemical Reactions
- Oxidation : Can form ketones or carboxylic acids.
- Reduction : Can be reduced to neomenthol using lithium aluminum hydride (LiAlH).
- Substitution : Participates in nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating potential as a natural preservative in food and cosmetic applications. The mechanism underlying this activity may involve disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Studies have suggested that neomenthyl acetate possesses anti-inflammatory properties. It may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases, where it could serve as a therapeutic agent .
Enzyme Interaction
Neomenthyl acetate has been found to interact with specific enzymes involved in metabolic processes. For instance, it has shown enantioselective hydrolysis by certain esterases, indicating its potential role in biocatalysis and drug metabolism . The compound's ability to modulate enzyme activity suggests avenues for further research into its pharmacological applications.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of neomenthyl acetate against foodborne pathogens. Results indicated a notable reduction in bacterial counts when exposed to varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.
Study 2: Anti-inflammatory Mechanism
In an animal model of inflammation, administration of neomenthyl acetate led to a significant decrease in edema and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of immune cells in tissues treated with the compound .
Comparison with Similar Compounds
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Menthyl Acetate | Similar structure | Antimicrobial |
Neoisomenthyl Acetate | Stereoisomer | Varies; less studied |
Neoiso-pulegol Acetate | Different arrangement | Limited biological data |
This compound stands out due to its specific stereochemistry which influences its biological properties compared to similar compounds like menthyl acetate.
Properties
IUPAC Name |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-MVWJERBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964769 | |
Record name | (-)-Neomenthyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146502-80-9 | |
Record name | (-)-Neomenthyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,5S)-(-)-Neomenthyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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